Cas no 1183803-33-9 (3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea)

1183803-33-9 structure
Nome do Produto:3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea
N.o CAS:1183803-33-9
MF:C13H18FN3O
MW:251.299926280975
CID:4575899
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea
- Urea, N-(3-fluorophenyl)-N'-(3-piperidinylmethyl)-
-
- Inchi: 1S/C13H18FN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1,4-5,7,10,15H,2-3,6,8-9H2,(H2,16,17,18)
- Chave InChI: NRJBUWGDABYNSR-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC(F)=C1)C(NCC1CCCNC1)=O
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65202-0.1g |
3-(3-fluorophenyl)-1-[(piperidin-3-yl)methyl]urea |
1183803-33-9 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
Enamine | EN300-65202-0.25g |
3-(3-fluorophenyl)-1-[(piperidin-3-yl)methyl]urea |
1183803-33-9 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Enamine | EN300-65202-0.5g |
3-(3-fluorophenyl)-1-[(piperidin-3-yl)methyl]urea |
1183803-33-9 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-65202-5.0g |
3-(3-fluorophenyl)-1-[(piperidin-3-yl)methyl]urea |
1183803-33-9 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Enamine | EN300-65202-10.0g |
3-(3-fluorophenyl)-1-[(piperidin-3-yl)methyl]urea |
1183803-33-9 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
Aaron | AR01AA7M-100mg |
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea |
1183803-33-9 | 95% | 100mg |
$207.00 | 2025-02-09 | |
Aaron | AR01AA7M-500mg |
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea |
1183803-33-9 | 95% | 500mg |
$511.00 | 2025-02-09 | |
Aaron | AR01AA7M-1g |
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea |
1183803-33-9 | 95% | 1g |
$672.00 | 2025-02-09 | |
1PlusChem | 1P01A9ZA-250mg |
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea |
1183803-33-9 | 95% | 250mg |
$280.00 | 2025-03-04 | |
A2B Chem LLC | AV58310-1g |
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea |
1183803-33-9 | 95% | 1g |
$530.00 | 2024-04-20 |
3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea Literatura Relacionada
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
2. Back matter
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1183803-33-9 (3-(3-fluorophenyl)-1-(piperidin-3-ylmethyl)urea) Produtos relacionados
- 33148-79-7(1-4-(chloromethyl)-2-thienylethanone)
- 1363380-88-4(tert-butyl endo-3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 1701491-35-1(1-(2,5-difluoro-4-methylphenyl)piperazine)
- 702650-25-7(2-N-(2-phenylethyl)-2,4,6-trimethylbenzenesulfonamidoacetic acid)
- 115299-13-3(2-(2-Furyl)-1,3-thiazolidine-4-carboxylic Acid)
- 513-79-1(Cobalt(II) Carbonate)
- 356552-80-2((4-methylsulfanylphenyl)-thiophen-2-ylmethanol)
- 1342481-80-4(2-(azetidin-3-yloxy)-3-fluoropyridine)
- 2228803-99-2(4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexane-1-carboxylic acid)
- 1250299-56-9(3-(1H-Tetrazol-5-yl)pentan-3-amine)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
